molecular formula C17H15BrN4O2S B5540668 4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5540668
M. Wt: 419.3 g/mol
InChI Key: BWIWENKRFKSNQW-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-thione derivative that has shown promising results in various biological and medicinal applications.

Scientific Research Applications

Synthesis and Biological Activities

4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and evaluated for various biological activities. The compound has been explored for its anticancer properties against a panel of cancer types including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The synthesis involves condensation reactions and reactions with aromatic aldehydes, highlighting its versatile chemistry for generating potentially therapeutic agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial and Antioxidant Properties

Research into 1,2,4-triazole derivatives has identified compounds with significant antimicrobial activity, suggesting potential for development as new antimicrobial agents. Furthermore, studies have indicated that these derivatives can also possess antioxidant properties, which could be beneficial in the treatment of diseases associated with oxidative stress (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

Triazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their ability to form protective films on metal surfaces suggests their potential application in industrial processes to extend the lifespan of metal equipment and infrastructure (Ansari, Quraishi, & Singh, 2014).

Molecular Docking and Drug Design

The structural and electronic properties of triazole derivatives have been analyzed for their potential as drug candidates. Molecular docking studies predict inhibitory activity against specific diseases, supporting the role of these compounds in the discovery and development of new therapeutic drugs (Kumar, Mary, Mary, Serdaroğlu, Rad, Roxy, Manjula, & Sarojini, 2021).

properties

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-23-14-8-5-12(9-15(14)24-2)16-20-21-17(25)22(16)19-10-11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIWENKRFKSNQW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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